molecular formula C9H8N2O2S B1528467 Ethyl thiazolo[4,5-c]pyridine-2-carboxylate CAS No. 911463-38-2

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate

Cat. No. B1528467
CAS RN: 911463-38-2
M. Wt: 208.24 g/mol
InChI Key: YYBXJJAPHASLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate, commonly referred to as ETPC, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in the early 2000s, and has been gaining popularity in recent years due to its unique properties and potential applications in various fields. ETPC has been used in the synthesis of various compounds, as well as in the development of new drugs, materials, and catalysts. In addition, ETPC has been studied for its potential uses in biochemistry, physiology, and other areas of scientific research.

Scientific Research Applications

Anticancer Activity

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate derivatives have shown promise in the field of oncology. They are used in the synthesis of novel compounds with potential anticancer properties. For instance, certain derivatives have been evaluated against breast cancer cell lines and compared to standard anticancer drugs like doxorubicin . The ability to inhibit cancer cell growth makes these compounds valuable for further research and development in cancer therapy.

Antimicrobial Agents

The structural motif of thiazole is known for its wide range of medicinal properties, including antimicrobial activity. Compounds synthesized from Ethyl thiazolo[4,5-c]pyridine-2-carboxylate can be potent antimicrobial agents, effective against a variety of bacterial and fungal strains . This makes them suitable for exploring new treatments for infectious diseases.

Anti-Inflammatory Properties

Thiazole derivatives, including those derived from Ethyl thiazolo[4,5-c]pyridine-2-carboxylate, may exhibit anti-inflammatory effects. This property is crucial for the development of new anti-inflammatory medications, potentially offering alternative treatments for conditions like arthritis and other inflammatory disorders .

Enzyme Inhibition

These compounds can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. For example, they may inhibit human platelet aggregation factors or urokinase, which are relevant in cardiovascular diseases and cancer metastasis, respectively . By inhibiting these enzymes, the derivatives can be used to develop drugs that prevent thrombosis or the spread of cancer.

Pain Management

Thiazole derivatives from Ethyl thiazolo[4,5-c]pyridine-2-carboxylate are also being studied for their potential use in pain management. They can be designed to act on specific receptors or pathways involved in pain perception, offering new avenues for analgesic drug development .

Obesity and Metabolic Disorders

Pyrano[2,3-d]thiazoles, which can be synthesized from Ethyl thiazolo[4,5-c]pyridine-2-carboxylate, show promise in drug development for obesity, hyperlipidemia, and atherosclerotic diseases. These compounds could lead to new treatments that address the underlying causes of metabolic disorders .

properties

IUPAC Name

ethyl [1,3]thiazolo[4,5-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBXJJAPHASLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiazolo[4,5-c]pyridine-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(4-chloropyridin-3-ylamino)-2-oxoacetate (R-2) (8 g, 35 mmol) and Lawesson's reagent (8.5 g, 21 mmol) in toluene (100 mL) was refluxed for 2 h, and then concentrated in vacuo. The residue was purified by chromatography on silica gel to give the title compound. MS (m/z): 209 (M+1)+.
Name
ethyl 2-(4-chloropyridin-3-ylamino)-2-oxoacetate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate
Reactant of Route 4
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate
Reactant of Route 5
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.